2-(4-chlorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-24-12-17(11-23-24)20-14-25(13-16-4-2-3-5-19(16)20)21(26)10-15-6-8-18(22)9-7-15/h2-9,11-12,20H,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPLOGSUDNIPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a pyrazole derivative linked to a dihydroisoquinoline moiety, which may contribute to its biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole rings have shown effectiveness against various bacterial strains and fungi. The mechanism is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Effects
Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). The compound's anti-inflammatory properties may be linked to its ability to modulate signaling pathways like NF-κB, which is crucial in inflammatory responses .
Neuroprotective Activity
Recent findings suggest that compounds similar to this compound exhibit neuroprotective effects. In vitro studies show that they can reduce neuronal apoptosis induced by neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), potentially making them candidates for treating neurodegenerative diseases such as Parkinson's disease .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal survival.
- Antioxidant Activity : Similar compounds have been shown to exhibit antioxidant properties, reducing oxidative stress in cells.
Study 1: Anti-inflammatory Mechanisms
In a study focused on neuroinflammation, a derivative of the compound was tested for its ability to inhibit LPS-induced inflammation in microglial cells. Results indicated significant reductions in nitric oxide production and pro-inflammatory cytokine release, suggesting a robust anti-inflammatory effect mediated through NF-κB pathway inhibition .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potential for development into new antimicrobial agents .
Data Tables
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell membrane |
| Anti-inflammatory | Inhibition of cytokines | NF-κB pathway modulation |
| Neuroprotective | Reduced apoptosis in neuronal cells | Receptor modulation |
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its potential therapeutic effects in several areas:
1. Anticancer Activity
Recent studies have shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. The presence of the pyrazole moiety enhances the interaction with biological targets involved in cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .
2. Antimicrobial Properties
Research indicates that compounds incorporating pyrazole and isoquinoline frameworks can exhibit antimicrobial activity. The chlorophenyl substituent may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial strains .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of certain isoquinoline derivatives. The compound's ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Beyond medicinal uses, this compound may also find applications in material science:
1. Organic Light Emitting Diodes (OLEDs)
Compounds with similar structures have been explored for their optical properties, making them suitable candidates for use in OLED technology. Their ability to emit light efficiently can be harnessed in display technologies .
2. Photovoltaic Materials
The electronic properties of this compound suggest potential applications in organic photovoltaics. The incorporation of electron-rich and electron-deficient groups can enhance charge transport properties, crucial for improving the efficiency of solar cells .
Case Studies
Several case studies highlight the applications of similar compounds:
Chemical Reactions Analysis
Nucleophilic Reactions at the Ethanone Carbonyl
The ketone group undergoes nucleophilic additions and substitutions under various conditions:
-
Mechanistic Insight : The electron-deficient carbonyl carbon facilitates nucleophilic attack, forming intermediates like enolates under basic conditions. Steric hindrance from adjacent groups may reduce yields in bulkier substitutions.
Electrophilic Aromatic Substitution (EAS) on the Chlorophenyl Ring
The 4-chlorophenyl group participates in EAS, though the electron-withdrawing Cl group directs reactivity:
-
Key Limitation : Strong deactivation by Cl reduces reactivity, requiring harsh conditions or directing groups .
Pyrazole Ring Modifications
The 1-methylpyrazole ring undergoes regioselective reactions:
Dihydroisoquinoline Ring Transformations
The saturated isoquinoline moiety participates in redox and ring-opening reactions:
| Reaction | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄, 80°C | Fully aromatic isoquinoline | Enhanced π-conjugation | |
| Hydrogenolysis | H₂/Pd-C, EtOH | Tetrahydroisoquinoline | Reduced CNS activity | |
| Ring-Opening | HBr/AcOH, reflux | Benzazepine derivatives | Bioactive scaffold synthesis |
Cross-Coupling Reactions
The chlorophenyl group enables metal-catalyzed couplings:
-
Challenges : Steric bulk near the Cl substituent may necessitate bulky ligands (e.g., Xantphos) for efficient coupling .
Degradation Pathways
Stability studies reveal decomposition under extreme conditions:
| Condition | Observation | Mechanism | Mitigation Strategy | Source |
|---|---|---|---|---|
| Acidic (pH < 3) | Cleavage of dihydroisoquinoline ring | Protonation/ring-opening | Buffer solutions (pH 5–8) | |
| UV Light (254 nm) | Photooxidation of pyrazole | Radical formation | Storage in amber glass |
Comparative Reactivity with Structural Analogs
Reactivity differs significantly from simpler chlorophenyl or pyrazole derivatives:
| Feature | 2-(4-Chlorophenyl)-... ethanone | 1-(4-Chlorophenyl)pyrazole | Reason for Difference |
|---|---|---|---|
| Ketone Reactivity | Moderate (steric hindrance) | High (unhindered) | Proximity to dihydroisoquinoline |
| Pyrazole N-Alkylation | Selective at N1 | Non-selective | Methyl group at N1 blocks C4 |
| EAS on Chlorophenyl | Low | Moderate | Electron withdrawal by ketone |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Moieties
- 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (): Key Difference: Lacks the dihydroisoquinoline ring, replacing it with a simpler pyrazole-methyl group. Implications: Reduced molecular complexity may lower binding affinity for targets requiring bicyclic interactions but improve metabolic stability due to fewer rotatable bonds .
- (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones (): Key Difference: Incorporates a diazenyl group on the pyrazole ring instead of the methyl group. Biological Activity: Compounds with 4-chlorophenyl diazenyl groups (e.g., Compound 22) exhibited potent antibacterial activity (MIC: 1.56 µg/mL against E. coli and S. aureus) and antifungal efficacy (MIC: 3.12 µg/mL against C. albicans) . Comparison: The target compound’s dihydroisoquinoline may compensate for the absence of diazenyl groups by providing alternative binding motifs, though its antimicrobial activity remains untested in the provided evidence.
Analogues with Bicyclic Frameworks
- 1-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone (): Key Difference: Replaces dihydroisoquinoline with a piperidinyl-hydroxyl group. Implications: The hydroxyl group enhances hydrophilicity (calculated LogP: ~3.5 vs.
- 2-(4-Chlorophenyl)-3-(4-isopropylphenyl)-2,3-dihydroquinazolin-4(1H)-one (): Key Difference: Utilizes a dihydroquinazolinone core instead of dihydroisoquinoline.
Insights :
- Diazenyl Groups : Enhance antibacterial/antifungal activity, likely through redox interactions or intercalation.
- Dihydroisoquinoline: May confer unique activity in non-microbial targets (e.g., cancer, CNS disorders) due to structural resemblance to alkaloids .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 22 () | Compound 5 () |
|---|---|---|---|
| Molecular Weight | ~380 (estimated) | 438.3 | 444.36 |
| LogP (Predicted) | ~4.2 | ~5.1 | ~3.5 |
| Rotatable Bonds | 4 | 7 | 5 |
Implications : The target compound’s moderate LogP and fewer rotatable bonds suggest balanced solubility and bioavailability compared to more polar (e.g., Compound 5) or lipophilic (e.g., Compound 22) analogues .
Q & A
Q. How can researchers design a multi-step synthesis protocol for this compound?
- Methodological Answer : A typical synthesis involves:
- Step 1 : Formation of the dihydroisoquinoline core via cyclization of substituted benzaldehydes with amines under acidic conditions (e.g., HCl/EtOH).
- Step 2 : Introduction of the 1-methylpyrazole moiety using Suzuki-Miyaura coupling with a boronated pyrazole derivative.
- Step 3 : Ketone functionalization via Friedel-Crafts acylation with 4-chlorophenylacetyl chloride.
Key reagents: Pd catalysts (e.g., Pd(PPh₃)₄), potassium carbonate (base), and anhydrous solvents (DMF or THF). Monitor reaction progress using TLC and purify intermediates via column chromatography .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Characterization (NMR/IR Peaks) |
|---|---|---|---|
| 1 | HCl/EtOH, 80°C | 65 | IR: 1650 cm⁻¹ (C=N) |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 72 | ¹H NMR: δ 7.8 (pyrazole-H) |
| 3 | AlCl₃, CH₂Cl₂ | 58 | ¹³C NMR: δ 195 (C=O) |
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; isoquinoline protons at δ 8.1–8.3 ppm).
- X-ray Crystallography : Resolve stereochemistry and molecular packing. Use SHELXL for refinement, ensuring R-factor < 0.05 .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
Q. How to assess preliminary biological activity (e.g., antimicrobial)?
- Methodological Answer :
- Antimicrobial Assays : Use serial dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to ciprofloxacin (control).
- Data Interpretation : Compounds with MIC ≤ 25 µg/mL are considered potent. For example, analogs with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and computational models?
- Methodological Answer :
- Case Study : If NMR suggests a planar conformation but DFT predicts a twisted structure:
Re-examine solvent effects (NMR in CDCl₃ vs. gas-phase DFT).
Perform variable-temperature NMR to detect dynamic equilibria.
Validate with NOESY (nuclear Overhauser effects) for spatial proximity .
Q. What strategies optimize crystal structure refinement for this compound?
- Methodological Answer :
- SHELXL Workflow :
Import .hkl data; assign anisotropic displacement parameters.
Refine hydrogen atoms using riding models (AFIX 43).
Check for twinning (TWIN/BASF commands) and apply restraints if needed.
- Common Pitfalls : Overfitting due to low-resolution data (>1.0 Å). Use R₁ and wR₂ convergence plots to monitor refinement stability .
Q. How to design a structure-activity relationship (SAR) study for pyrazole modifications?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with:
- Electron-withdrawing groups (-Cl, -NO₂) at pyrazole-C4.
- Bulkier groups (e.g., -Ph, -CF₃) to probe steric effects.
- Activity Mapping : Correlate substituent properties (Hammett σ, π-values) with IC₅₀ in enzyme assays. Use multivariate regression for statistical significance .
Q. What computational tools predict reaction pathways for novel derivatives?
- Methodological Answer :
- Retrosynthetic Analysis : Employ Chematica or ASKCOS to prioritize routes with minimal steps/high atom economy.
- DFT Modeling : Calculate activation energies (e.g., for ketone acylation) using Gaussian09 at B3LYP/6-31G* level. Compare with experimental yields to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
